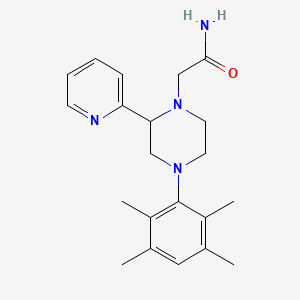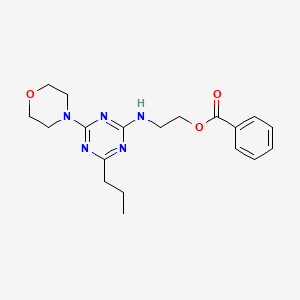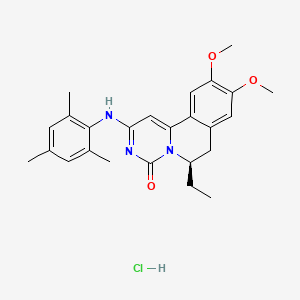
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is connected to pyridine rings through a propanediyl bridge. The stereochemistry of this compound is denoted by (R*,R*)-(±)-, indicating the presence of racemic mixtures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with thiourea and a suitable dihalide, such as 1,3-dibromopropane, in the presence of a base. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(3-pyridinyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and pyridine rings connected by a propanediyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
157248-02-7 |
|---|---|
Fórmula molecular |
C19H20N4O2S2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2R)-3-[3-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]propyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c24-16-12-26-18(14-4-1-6-20-10-14)22(16)8-3-9-23-17(25)13-27-19(23)15-5-2-7-21-11-15/h1-2,4-7,10-11,18-19H,3,8-9,12-13H2/t18-,19-/m1/s1 |
Clave InChI |
XTBOFUXAIWBAMA-RTBURBONSA-N |
SMILES isomérico |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCCN3[C@H](SCC3=O)C4=CN=CC=C4 |
SMILES canónico |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCCN3C(SCC3=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


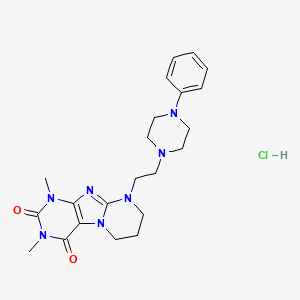
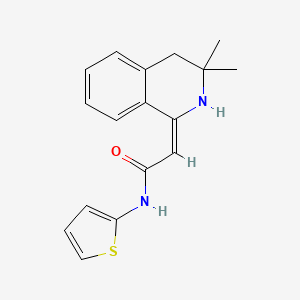


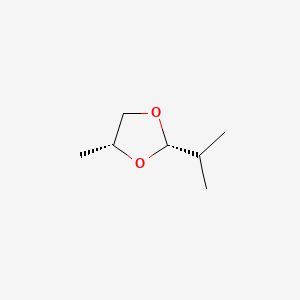

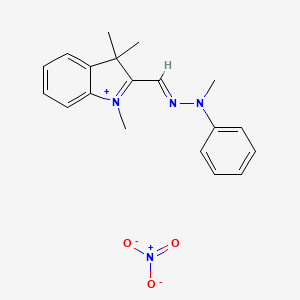
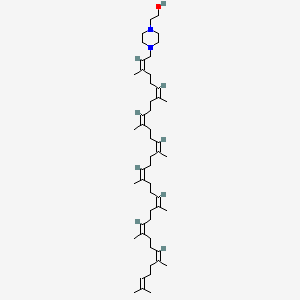

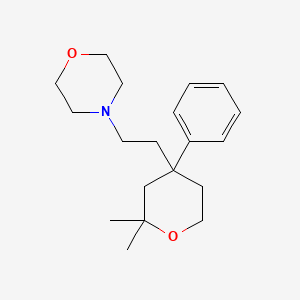
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
